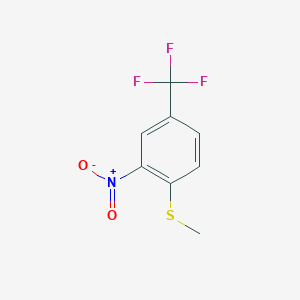

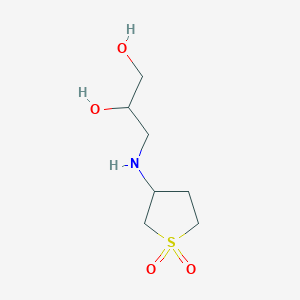

![molecular formula C10H11N3OS B1305707 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone CAS No. 62236-09-3](/img/structure/B1305707.png)

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a compound that has been studied for its various properties. It is known to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and it also inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) . It is used as a reactant in the preparation of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds are characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .Molecular Structure Analysis

The molecular structure of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone has been studied using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .Chemical Reactions Analysis

The chemical reactions involving 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone have been studied. For example, the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone have been analyzed using various methods. For example, the IR spectrum, 1 H NMR spectrum, and 13 C NMR spectrum of the compound have been reported .科学的研究の応用

Urease Inhibitor

This compound has been used in the design and synthesis of novel derivatives that have been evaluated for their urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . Inhibiting this enzyme is an efficient way for the treatment of infections caused by Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection .

Antimicrobial Agent

The compound has shown promising results in antimicrobial screening . The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Adenosine A3 Receptor Antagonist

1,3,4-Thiadiazole derivatives, which can be synthesized from this compound, have been used as potent and selective human adenosine A3 receptor antagonists .

Anti-convulsant Agent

5-amino-1,3,4-thiadiazole-2-thiol, a related compound, has been used to prepare new amines exhibiting anti-convulsant activity .

Corrosion Inhibitor

This compound has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl. Corrosion inhibition has been examined using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) .

作用機序

Target of Action

Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to inhibit the urease enzyme , which is essential for the survival of certain bacteria such as Helicobacter pylori . They have also been found to interact with DNA , which could potentially disrupt processes related to DNA replication.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, potentially disrupting their normal function .

Biochemical Pathways

Similar compounds have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.

Result of Action

The compound has been associated with antibacterial activity . It has been found to have an inhibitory effect on certain bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . Additionally, similar compounds have shown anticancer activity in various in vitro and in vivo models .

Action Environment

The mesoionic nature of thiadiazoles allows them to cross cellular membranes, suggesting that they might be relatively unaffected by the external environment .

将来の方向性

The future directions for research on 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone could involve further evaluation of its inhibitory activity. For example, compound 7j, a derivative of 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone, has been suggested as a promising candidate for further evaluation due to its great inhibitory activity .

特性

IUPAC Name |

1-(5-amino-2-phenyl-2H-1,3,4-thiadiazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-7(14)13-9(15-10(11)12-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUOZVHASSEDMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(SC(=N1)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385662 |

Source

|

| Record name | 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone | |

CAS RN |

62236-09-3 |

Source

|

| Record name | 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

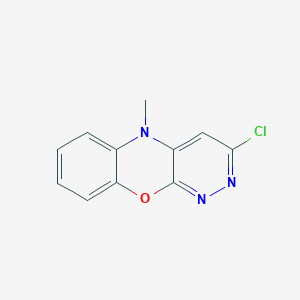

![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)

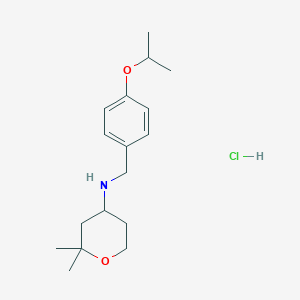

![Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1305636.png)

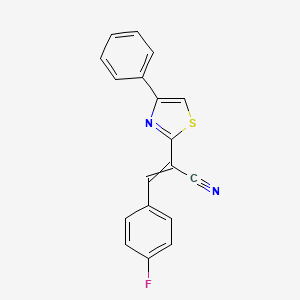

![(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B1305653.png)

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)

![2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1305663.png)

![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)